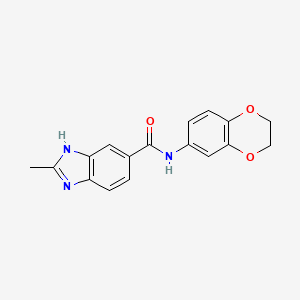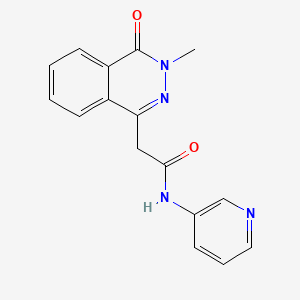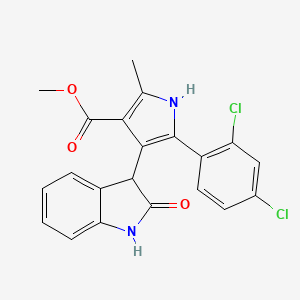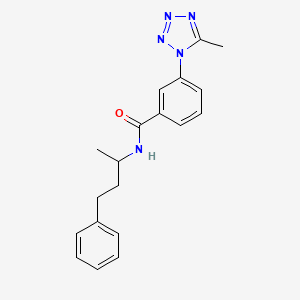![molecular formula C29H42N2O B10980269 2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole](/img/structure/B10980269.png)
2-[(4-tert-butylphenoxy)methyl]-1-undecyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE is a complex organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are often used in pharmaceuticals, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Phenoxy Methyl Group: This step involves the reaction of the benzimidazole core with a phenoxy methyl halide in the presence of a base such as potassium carbonate.
Attachment of the Undecyl Chain: The undecyl chain can be introduced through a nucleophilic substitution reaction using an alkyl halide.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and solvents that can be easily recycled may be employed to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may result in the formation of amine derivatives.
Substitution: The phenoxy methyl group can participate in nucleophilic substitution reactions, where the phenoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation Products: Benzimidazole N-oxides.
Reduction Products: Amine derivatives.
Substitution Products: Various substituted benzimidazoles depending on the nucleophile used.
Scientific Research Applications
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its benzimidazole core.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE involves its interaction with various molecular targets. The benzimidazole core is known to bind to proteins and enzymes, inhibiting their activity. This can lead to the disruption of essential biological processes in microorganisms, making it an effective antimicrobial agent. Additionally, the compound may interact with cellular pathways involved in inflammation and cancer, contributing to its therapeutic potential.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-DECYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a shorter alkyl chain.
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-DODECYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with a longer alkyl chain.
2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE: Similar structure but with different substituents on the phenoxy group.
Uniqueness
The uniqueness of 2-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1-UNDECYL-1H-1,3-BENZIMIDAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability, while the undecyl chain increases its lipophilicity, potentially improving its interaction with biological membranes.
Properties
Molecular Formula |
C29H42N2O |
|---|---|
Molecular Weight |
434.7 g/mol |
IUPAC Name |
2-[(4-tert-butylphenoxy)methyl]-1-undecylbenzimidazole |
InChI |
InChI=1S/C29H42N2O/c1-5-6-7-8-9-10-11-12-15-22-31-27-17-14-13-16-26(27)30-28(31)23-32-25-20-18-24(19-21-25)29(2,3)4/h13-14,16-21H,5-12,15,22-23H2,1-4H3 |
InChI Key |
BHCBMWMEZGZUAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCN1C2=CC=CC=C2N=C1COC3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(2,3-dihydro-1-benzofuran-5-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10980201.png)
![6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10980202.png)

![N-(3-acetylphenyl)-N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B10980213.png)

![N-(2-{[(3-bromophenyl)carbonyl]amino}ethyl)-1-methyl-1H-indole-3-carboxamide](/img/structure/B10980218.png)

![2-(3,4-dimethylphenoxy)-N-[1-(4-ethoxyphenyl)ethyl]butanamide](/img/structure/B10980227.png)

![[1-({[3-(4-chloro-1H-indol-1-yl)propanoyl]amino}methyl)cyclohexyl]acetic acid](/img/structure/B10980242.png)

![N-[(2-chlorophenyl)methyl]quinazolin-4-amine](/img/structure/B10980261.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B10980277.png)
![5-{[1-(Bicyclo[2.2.1]hept-2-yl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10980283.png)
